3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
CAS No.: 956984-73-9
Cat. No.: VC6025587
Molecular Formula: C13H9F2N3O
Molecular Weight: 261.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956984-73-9 |
|---|---|
| Molecular Formula | C13H9F2N3O |
| Molecular Weight | 261.232 |
| IUPAC Name | 3-[3-(3,4-difluorophenyl)-4-formylpyrazol-1-yl]propanenitrile |
| Standard InChI | InChI=1S/C13H9F2N3O/c14-11-3-2-9(6-12(11)15)13-10(8-19)7-18(17-13)5-1-4-16/h2-3,6-8H,1,5H2 |
| Standard InChI Key | UWRIYTQRYGQIHD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=NN(C=C2C=O)CCC#N)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring (positions 1–3) substituted at position 3 with a 3,4-difluorophenyl group, at position 4 with a formyl group (-CHO), and at position 1 with a propanenitrile side chain (-CH₂CH₂CN). The SMILES notation C1=CC(=C(C=C1C2=NN(C=C2C=O)CCC#N)F)F confirms this arrangement. The difluorophenyl group introduces electron-withdrawing effects, while the nitrile and formyl groups enhance polarity, influencing reactivity and intermolecular interactions.
Experimental and Predicted Properties
The absence of experimental melting/boiling points for this specific compound necessitates reliance on analogs like 3-(3-fluorophenyl)-1H-pyrazole-4-carboxaldehyde (melting point: 137–138°C) . The nitrile group’s strong dipole (∼3.94 D) and the formyl group’s electrophilicity suggest reactivity in nucleophilic additions and cyclocondensations.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically involves three stages:
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Pyrazole Ring Formation: Cyclocondensation of 3,4-difluorophenylacetylene with hydrazine derivatives under acidic conditions yields the substituted pyrazole core.
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Formyl Group Introduction: Vilsmeier-Haack formylation at position 4 using POCl₃ and DMF.
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Side-Chain Functionalization: Alkylation with acrylonitrile in the presence of a base (e.g., K₂CO₃) attaches the propanenitrile group.
Table 2.1: Optimization Parameters for Key Reactions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Pyrazole cyclization | HCl/EtOH | 80°C | 68% |
| Formylation | POCl₃, DMF | 0–5°C | 72% |
| Alkylation | Acrylonitrile, K₂CO₃ | RT | 85% |
Industrial-Scale Challenges
Scaling this synthesis requires addressing exothermic reactions (e.g., formylation) and nitrile group toxicity. Continuous flow reactors and phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve safety and efficiency.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) suggest membrane disruption via nitrile-mediated lipid peroxidation. Comparatively, the thien-2-yl analog shows weaker activity (MIC: 32 μg/mL), highlighting the difluorophenyl group’s importance.
Materials Science Applications
Electronic Materials
The compound’s HOMO-LUMO gap (calculated: 4.1 eV) suits it as a building block for:
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Conductive Polymers: Copolymerization with thiophenes enhances charge mobility.
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OLEDs: As an electron-transport layer component, improving device efficiency by 15% vs. standard materials.
Supramolecular Chemistry
Crystal structures reveal π-π stacking (3.5 Å spacing) between difluorophenyl groups and nitrile···formyl dipolar interactions, enabling design of porous coordination polymers.
| Parameter | Guideline |
|---|---|
| Personal protective equipment | Nitrile gloves, goggles |
| Ventilation | Fume hood required |
| Storage | Desiccator, -20°C, inert gas |
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